4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline
Beschreibung
4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline is a synthetic quinazoline derivative characterized by:
- Chlorine at C-4: Enhances electrophilicity, facilitating nucleophilic substitution reactions for further functionalization.
- Methoxy groups at C-6 and C-7: Improve lipophilicity and influence binding to hydrophobic pockets in biological targets.
- Ethenyl-pyridin-3-yl group at C-2: Provides a planar, conjugated system that may enhance DNA intercalation or kinase inhibition via π-π stacking interactions .
Quinazoline derivatives are widely explored for their anticancer properties, particularly as kinase inhibitors (e.g., EGFR, VEGFR) and DNA intercalators. The structural features of this compound align with these mechanisms, making it a candidate for oncology drug development.
Eigenschaften
CAS-Nummer |
922189-54-6 |
|---|---|
Molekularformel |
C17H14ClN3O2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
4-chloro-6,7-dimethoxy-2-(2-pyridin-3-ylethenyl)quinazoline |
InChI |
InChI=1S/C17H14ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-16(21-17(12)18)6-5-11-4-3-7-19-10-11/h3-10H,1-2H3 |
InChI-Schlüssel |
CPOOBHCFXXISQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CN=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Overview of Synthesis Routes
The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline generally follows a multi-step process involving nitration, condensation, reduction, and chlorination. The following sections outline specific methods derived from literature and patents.
Method 1: Nitration and Condensation
This method begins with 3,4-dimethoxyacetophenone as the starting material:
-
- The compound undergoes nitration using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone .
-
- The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one .
-
- This intermediate is subjected to catalytic hydrogenation, leading to the formation of 4-hydroxy-6,7-dimethoxyquinoline through a reductive ring closure.
Method 2: Direct Synthesis from Quinoline Derivatives
Another approach focuses on utilizing existing quinoline derivatives:
-
- Begin with 4-hydroxy-6,7-dimethoxyquinoline .
-
- React this quinoline with a substituted pyridine (e.g., pyridine-3-carbaldehyde) under acidic or basic conditions to form the ethenyl linkage.
Comparative Analysis of Yields and Conditions
The following table summarizes the key steps and yields associated with each method:
| Method | Key Steps | Yield (%) | Conditions |
|---|---|---|---|
| Method 1 | Nitration → Condensation → Reduction → Chlorination | High (up to 85%) | Mild temperatures, controlled atmosphere |
| Method 2 | Direct reaction with pyridine → Chlorination | Moderate (60-70%) | Acidic conditions, higher temperatures |
Research Findings and Improvements
Recent studies have highlighted improvements in synthesis efficiency by optimizing reaction conditions such as temperature and solvent choice. For instance:
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of quinazoline, including 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the quinazoline structure can enhance its potency against epidermal growth factor receptor (EGFR) mutations commonly associated with non-small cell lung cancer (NSCLC) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinazoline | HepG2 | 0.07 | |
| 4-Chloro-6,7-dimethoxyquinazoline | MCF-7 | 0.91 | |
| Reference Drug (Erlotinib) | HepG2 | 3.0 |
EGFR Inhibition
The compound has been identified as a potent inhibitor of EGFR. Structure-activity relationship studies indicate that the presence of the chloro substituent at the meta position enhances binding affinity to the active site of EGFR, leading to improved inhibition compared to other known inhibitors such as gefitinib and lapatinib . This characteristic makes it a candidate for further development in targeted cancer therapies.
Case Studies and Research Findings
Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Clinical Trials on NSCLC : A study involving patients with NSCLC demonstrated that compounds similar to 4-Chloro-6,7-dimethoxyquinazoline were effective in reducing tumor size in patients resistant to first-line therapies .
- Combination Therapies : Research has explored the use of this compound in combination with other agents to overcome resistance mechanisms in cancer cells. For example, combining it with immunotherapeutic agents has shown promising results in preclinical models .
Wirkmechanismus
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By inhibiting this receptor, the compound can exert anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at C-6 and C-7
Modifications at these positions significantly impact solubility, bioavailability, and target selectivity:
Key Findings :
Modifications at C-2
The ethenyl-pyridin-3-yl group distinguishes the target compound from analogs:
Key Findings :
- Pyridin-3-yl enhances binding to kinase ATP pockets via hydrogen bonding with conserved residues.
- 3-Methylphenyl () increases hydrophobicity but may reduce selectivity due to steric effects.
- Triazole-linked erlotinib () demonstrates how linker chemistry (e.g., click chemistry) can optimize pharmacokinetics.
Role of the C-4 Position
The chlorine atom at C-4 is a common feature in quinazoline-based therapeutics:
Biologische Aktivität
4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant therapeutic potentials.
Research indicates that quinazoline derivatives often function as inhibitors of various kinases involved in cancer progression. Specifically, 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline has been studied for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in several types of cancer.
- EGFR Inhibition : The compound exhibits significant inhibitory activity against EGFR, which is crucial for tumor growth and survival. In vitro studies have reported IC50 values in the low micromolar range, indicating potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Tubulin Polymerization : Beyond kinase inhibition, some studies suggest that quinazoline derivatives may also disrupt tubulin polymerization, thereby affecting microtubule dynamics essential for cell division .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
| Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| EGFR Inhibition | MCF-7 | 0.096 | |
| Cytotoxicity | A549 | 2.09 | |
| Anti-tumor activity | Various | Nanomolar range |
Case Studies
Several studies have evaluated the efficacy of quinazoline derivatives similar to 4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline:
- Study on Anticancer Activity : A study synthesized a series of quinazoline derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anti-cancer properties .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of quinazoline derivatives in treating tumors. These studies often report a reduction in tumor size and improved survival rates in treated groups compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
